oxan-4-yl 3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carboxylate
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Overview
Description
Oxan-4-yl 3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridine ring, and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxan-4-yl 3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the chloropyridine moiety, and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxan-4-yl 3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Oxan-4-yl 3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxan-4-yl 3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine: A simpler analog that lacks the piperidine and oxane moieties.
3-(Oxan-4-yl)piperidine: Contains the piperidine and oxane moieties but lacks the chloropyridine group.
Uniqueness
Oxan-4-yl 3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
oxan-4-yl 3-(3-chloropyridin-4-yl)oxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c17-14-10-18-6-3-15(14)22-13-2-1-7-19(11-13)16(20)23-12-4-8-21-9-5-12/h3,6,10,12-13H,1-2,4-5,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSGDEHTZOBKLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OC2CCOCC2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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